molecular formula C11H9NO3 B6265683 3-[(prop-2-yn-1-yl)carbamoyl]benzoic acid CAS No. 1154949-93-5

3-[(prop-2-yn-1-yl)carbamoyl]benzoic acid

Cat. No.: B6265683
CAS No.: 1154949-93-5
M. Wt: 203.2
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Description

3-[(Prop-2-yn-1-yl)carbamoyl]benzoic acid is an organic compound with the molecular formula C₁₁H₉NO₃ It is characterized by the presence of a benzoic acid core substituted with a prop-2-yn-1-yl carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(prop-2-yn-1-yl)carbamoyl]benzoic acid typically involves the reaction of 3-aminobenzoic acid with propargyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions. The product is then purified using standard techniques like recrystallization or chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification processes.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbamoyl group, potentially converting it into an amine.

    Substitution: The aromatic ring of the benzoic acid core can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Oxidized derivatives of the prop-2-yn-1-yl group.

    Reduction: Amines derived from the reduction of the carbamoyl group.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-[(Prop-2-yn-1-yl)carbamoyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(prop-2-yn-1-yl)carbamoyl]benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The prop-2-yn-1-yl group can participate in various chemical reactions, influencing the compound’s overall reactivity and interactions with molecular targets.

Comparison with Similar Compounds

    3-[(Prop-2-yn-1-yl)carbamoyl]phenylacetic acid: Similar structure but with a phenylacetic acid core.

    3-[(Prop-2-yn-1-yl)carbamoyl]benzamide: Similar structure but with a benzamide core.

Uniqueness: 3-[(Prop-2-yn-1-yl)carbamoyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a benzoic acid core with a prop-2-yn-1-yl carbamoyl group makes it a versatile compound for various applications.

Properties

CAS No.

1154949-93-5

Molecular Formula

C11H9NO3

Molecular Weight

203.2

Purity

95

Origin of Product

United States

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